molecular formula C11H12N2 B1453547 3-(Cyclobutylamino)benzonitrile CAS No. 1248517-44-3

3-(Cyclobutylamino)benzonitrile

Cat. No.: B1453547
CAS No.: 1248517-44-3
M. Wt: 172.23 g/mol
InChI Key: PJYURDCNCGPZIN-UHFFFAOYSA-N
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Description

3-(Cyclobutylamino)benzonitrile is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
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Biological Activity

3-(Cyclobutylamino)benzonitrile is a synthetic organic compound characterized by the presence of a cyclobutylamino group attached to a benzonitrile structure. Its molecular formula is C11H12N2C_{11}H_{12}N_2 and it has a molecular weight of approximately 189.26 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biomolecules and implications for therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C11H12N2C_{11}H_{12}N_2
  • Molecular Weight : 189.26 g/mol

The compound consists of:

  • A cyclobutylamino moiety, which may influence its pharmacokinetic properties.
  • A benzonitrile group, contributing to its potential reactivity and interaction with biological targets.

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies indicate its potential in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Neuroprotective Effects : Some derivatives of benzonitrile compounds have shown neuroprotective effects, suggesting that this compound may also possess similar properties, potentially useful in treating neurodegenerative diseases.
  • Antimicrobial Properties : There is evidence indicating that compounds in this class can exhibit antimicrobial activity against certain bacterial strains, making them candidates for further exploration in antibiotic development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with structurally similar compounds reveals insights into its SAR:

Compound NameStructure FeaturesNotable Properties
2-(Butylamino)benzonitrileButyl group instead of cyclobutylDifferent pharmacodynamics; potential anticancer activity
4-Amino-3-(cyclohexylamino)benzonitrileCyclohexyl instead of cyclobutylMay exhibit different biological activities
3-Amino-4-(butylamino)benzonitrileButyl group and different amino positionVarying pharmacological effects

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of human cancer cell lines, with IC50 values indicating significant potency compared to control compounds.
  • Mechanistic Insights : Research has indicated that the compound may interact with specific receptors or enzymes involved in cell signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest.
  • Animal Models : Preliminary animal studies have shown promise in using this compound for therapeutic applications, particularly in models of cancer and neurodegeneration, highlighting its potential efficacy and safety profile.

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Properties
3-(Cyclobutylamino)benzonitrile has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its unique cyclobutylamine moiety may influence its interaction with biological targets, making it a candidate for drug development.

  • Antagonist Activity : Studies have shown that compounds with similar structures can act as antagonists for various receptors, including the apelin receptor (APJ), which is implicated in cardiovascular and metabolic disorders . The cyclobutyl group may enhance binding affinity and selectivity.
  • CNS Activity : The presence of the benzonitrile functional group suggests potential neuroactivity. Compounds like this compound could be explored for their effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders.

1.2 Synthesis of Derivatives
The nitrile group in this compound allows for further functionalization, enabling the synthesis of derivatives with enhanced biological activity. This versatility positions it as a valuable intermediate in drug discovery processes.

Material Science

2.1 Polymer Chemistry
Research indicates that aromatic amines, such as those found in this compound, can serve as precursors for synthesizing advanced polymers. The cyclobutyl group may impart unique mechanical and thermal properties to the resulting materials.

  • Polymeric Composites : The compound can be used to develop polymeric composites with improved strength and thermal stability. This is particularly relevant in applications requiring lightweight and durable materials.
  • Conductive Polymers : The incorporation of such compounds into polymer matrices can lead to the development of conductive materials useful in electronics and energy storage devices.

Case Studies

Study Focus Findings
Study on APJ AgonistsInvestigated the role of cyclobutylamine derivativesIdentified potential cardiovascular benefits
Polymer DevelopmentExamined the use of aromatic amines in polymer synthesisDemonstrated enhanced mechanical properties in composites
NeuropharmacologyAnalyzed compounds similar to this compoundSuggested potential CNS activity leading to therapeutic applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(cyclobutylamino)benzonitrile, and how can reaction conditions influence isomer ratios?

  • Methodological Answer : A Wittig reaction with substituted benzaldehydes and phosphonium salts (e.g., derived from o-cyanotoluene bromination) is a viable route for synthesizing benzonitrile derivatives. For example, trans and cis isomers of styrylbenzonitriles can form in ratios dependent on reaction kinetics and steric effects (e.g., 40% trans vs. 60% cis in styryl derivatives) . Alternatively, nucleophilic substitution between cyclobutylamine and activated benzonitrile precursors (e.g., bromo- or iodo-substituted derivatives) can yield the target compound. Optimizing solvent polarity, temperature, and catalysts (e.g., Pd-based for cross-coupling) is critical for controlling regioselectivity and minimizing side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • FT-IR : Identify nitrile (C≡N) stretches (~2220 cm⁻¹) and cyclobutyl C-H bending modes (~1450–1500 cm⁻¹).
  • NMR : 1H^1H-NMR reveals cyclobutyl proton splitting patterns (e.g., multiplet δ 1.6–2.5 ppm) and aromatic proton signals (δ 6.8–7.5 ppm). 13C^{13}C-NMR confirms nitrile carbon (δ ~115 ppm) and cyclobutyl carbons .
  • UV-Vis : Monitor π→π* transitions in the aromatic system (λ ~250–300 nm) to assess electronic properties .
    Cross-validate with computational methods (e.g., DFT) to resolve ambiguities in peak assignments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and sealed systems to avoid inhalation (H333 hazard) or skin contact (H313) .
  • Wear nitrile gloves, safety goggles, and lab coats. Store waste in labeled containers for professional disposal to prevent environmental contamination .
  • Conduct a risk assessment for potential byproducts (e.g., toxic nitriles or amines) before scaling reactions.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, Fukui analysis) predict the reactivity and drug-likeness of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to compute frontier molecular orbitals (FMOs). HOMO-LUMO gaps indicate charge-transfer potential, while Fukui indices identify nucleophilic/electrophilic sites for functionalization .
  • Drug-Likeness : Apply Lipinski’s Rule of Five via software (e.g., SwissADME) to evaluate solubility (LogP), hydrogen bonding (PSA), and bioavailability. Compare with structurally similar compounds (e.g., 4-(3-methoxyphenyl)benzonitrile derivatives) .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→π* in nitrile groups) to explain stabilization effects .

Q. What experimental and computational strategies resolve contradictions between spectroscopic data and predicted molecular properties?

  • Methodological Answer :

  • Case Study : If experimental UV-Vis absorption deviates from TD-DFT predictions, re-examine solvent effects (e.g., using PCM models) or consider excited-state interactions (e.g., charge-transfer states) .
  • Spectral Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and isotopic patterns. Overlay experimental and simulated IR/Raman spectra to refine vibrational assignments .

Q. How can binding parameters (e.g., with radicals or biomolecules) be determined for this compound derivatives?

  • Methodological Answer :

  • DPPH Assay : Monitor UV-Vis absorbance (λ ~517 nm) of DPPH radical scavenging. Calculate binding constants (KbK_b) via Benesi-Hildebrand plots and Gibbs free energy (ΔG) to distinguish chemical (covalent) vs. electrostatic interactions .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., enzymes). Validate with isothermal titration calorimetry (ITC) for thermodynamic data .

Q. What strategies optimize reaction yields and purity in the synthesis of this compound analogs?

  • Methodological Answer :

  • Isomer Control : Use chiral catalysts (e.g., BINOL-derived phosphates) or microwave-assisted synthesis to enhance stereoselectivity and reduce reaction time .
  • Purification : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Properties

IUPAC Name

3-(cyclobutylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-8-9-3-1-6-11(7-9)13-10-4-2-5-10/h1,3,6-7,10,13H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYURDCNCGPZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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